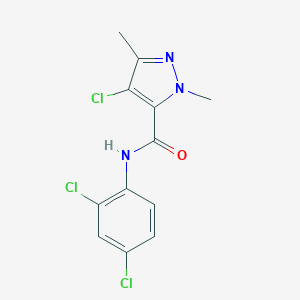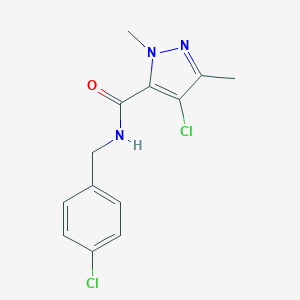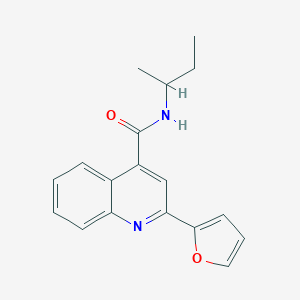![molecular formula C18H13ClF2N4O2 B279909 N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279909.png)
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide, commonly known as CDK 4/6 inhibitor, is a small molecule drug that has been developed as a potential treatment for cancer. It works by inhibiting the activity of cyclin-dependent kinases (CDK) 4 and 6, which are enzymes that play a crucial role in cell cycle progression.
Mécanisme D'action
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor works by selectively inhibiting the activity of this compound 4 and 6, which are enzymes that play a crucial role in cell cycle progression. By inhibiting these enzymes, this compound 4/6 inhibitor prevents the cells from progressing through the cell cycle, leading to cell cycle arrest and ultimately cell death. This mechanism of action makes this compound 4/6 inhibitor an attractive target for cancer treatment, as cancer cells often have dysregulated cell cycle control.
Biochemical and Physiological Effects:
This compound 4/6 inhibitor has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, this compound 4/6 inhibitor has been shown to induce senescence in cancer cells, which is a state of permanent growth arrest. This compound 4/6 inhibitor has also been shown to enhance the immune response to cancer cells, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor for lab experiments is its selectivity for this compound 4 and 6, which allows for more specific targeting of cancer cells. However, this compound 4/6 inhibitor also has some limitations for lab experiments. For example, it can be difficult to obtain sufficient quantities of the drug for in vitro and in vivo studies, and its stability can be a challenge.
Orientations Futures
There are several potential future directions for N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor research. One area of interest is the development of combination therapies that include this compound 4/6 inhibitor and other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to this compound 4/6 inhibitor treatment, which could help to identify patients who are most likely to benefit from the drug. Additionally, there is ongoing research into the development of new this compound 4/6 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor involves a series of chemical reactions that result in the formation of the final product. The starting materials include 2-chloro-4,5-difluorobenzoic acid, 3-aminophenylboronic acid, and 1-methyl-1H-pyrazole-3-carboxylic acid. These compounds are reacted together in the presence of various reagents and catalysts to form the intermediate compounds, which are then purified and further reacted to yield the final product.
Applications De Recherche Scientifique
N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide 4/6 inhibitor has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells. Clinical trials have also shown promising results, with this compound 4/6 inhibitor demonstrating significant antitumor activity and improved progression-free survival in patients with advanced breast cancer.
Propriétés
Formule moléculaire |
C18H13ClF2N4O2 |
|---|---|
Poids moléculaire |
390.8 g/mol |
Nom IUPAC |
N-[3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H13ClF2N4O2/c1-25-6-5-16(24-25)18(27)23-11-4-2-3-10(7-11)22-17(26)12-8-14(20)15(21)9-13(12)19/h2-9H,1H3,(H,22,26)(H,23,27) |
Clé InChI |
SMQXESUVCMACCV-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
SMILES canonique |
CN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)


![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
